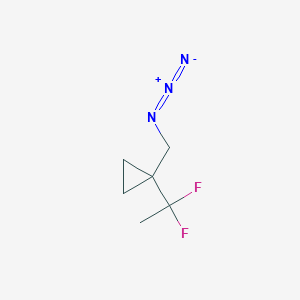
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane is a synthetic organic compound characterized by the presence of an azidomethyl group and a difluoroethyl group attached to a cyclopropane ring. Compounds containing azide groups are often used in various chemical reactions, including click chemistry, due to their high reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is reacted with a carbene precursor.
Introduction of the Difluoroethyl Group: This step involves the addition of a difluoroethyl group to the cyclopropane ring, which can be done using difluoroethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like DMF or DMSO, moderate temperatures.
Cycloaddition: Copper(I) catalysts, solvents like water or alcohols, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to moderate temperatures.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学研究应用
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Can be used as a building block for bioorthogonal labeling and imaging.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane depends on the specific reactions it undergoes. For example, in click chemistry, the azide group reacts with an alkyne group to form a stable triazole ring. The difluoroethyl group can influence the reactivity and stability of the compound through electronic effects.
相似化合物的比较
Similar Compounds
1-(Azidomethyl)cyclopropane: Lacks the difluoroethyl group.
1-(1,1-Difluoroethyl)cyclopropane: Lacks the azidomethyl group.
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclobutane: Contains a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane is unique due to the combination of the azidomethyl and difluoroethyl groups attached to a cyclopropane ring. This combination can result in unique reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
属性
IUPAC Name |
1-(azidomethyl)-1-(1,1-difluoroethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-5(7,8)6(2-3-6)4-10-11-9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEABRGOSTBDLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
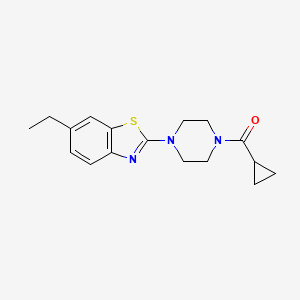
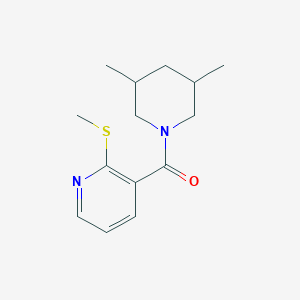
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane](/img/structure/B2742654.png)
![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2742656.png)
![ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B2742657.png)
![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)
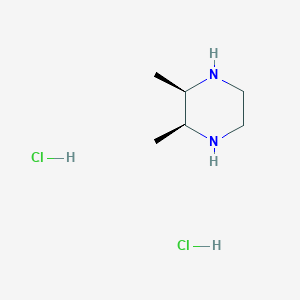
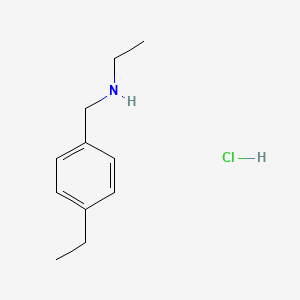
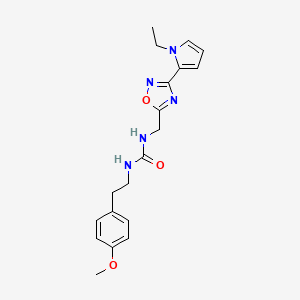
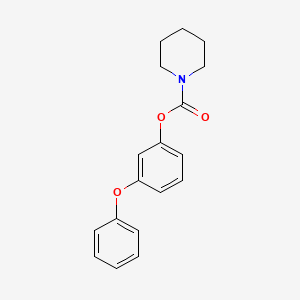
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)
